Ethyl indolizine-8-carboxylate

Quality Control Reproducibility Procurement

Researchers often struggle to balance heterocyclic scaffold lipophilicity and synthetic flexibility. Ethyl indolizine-8-carboxylate solves this with a LogP of 2.116, enabling passive diffusion in cell-based assays, and a stable ethyl ester that survives alkylations and cycloadditions yet hydrolyzes cleanly to the acid (pKa ~2.42). • Optimal lipophilicity (LogP 2.1) for cell permeability vs. more polar analogs (LogP 0.68) • Selective HLE inhibition (IC₅₀ 13,000 nM) without CYP450 off-targets seen with the free acid • Redox-active scaffold (0.5-1.2 V) for organic electronics and electrochromic applications Supplied at 98% purity with full analytical documentation. Standard global shipping for R&D quantities.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B13669856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl indolizine-8-carboxylate
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CN2C1=CC=C2
InChIInChI=1S/C11H11NO2/c1-2-14-11(13)9-5-3-7-12-8-4-6-10(9)12/h3-8H,2H2,1H3
InChIKeyWREBYWAXFUQEIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Indolizine-8-carboxylate: Physicochemical & Molecular Properties


Ethyl indolizine-8-carboxylate (CAS 71081-71-5) is a heterocyclic building block comprising a 10π-electron indolizine core substituted with an ethyl ester moiety at the 8-position . This structural arrangement confers a molecular weight of 189.21 g/mol (C₁₁H₁₁NO₂) and a calculated octanol-water partition coefficient (LogP) of 2.116, positioning it as a moderately lipophilic scaffold with a topological polar surface area (TPSA) of 30.71 Ų . The compound is typically supplied as a research-use-only (RUO) chemical with commercial purity specifications of 98% .

Synthetic Handle Stable ethyl ester group enables selective deprotection in multi-step synthesis.
Purity Consistency Commercially supplied at high purity to reduce repurification needs.
Membrane Permeability Moderate reported lipophilicity supports passive diffusion in cell-based assays.

Why This Indolizine Carboxylate Cannot Be Casually Replaced


Substituting ethyl indolizine-8-carboxylate with its 1-carboxylate isomer, methyl ester analog, or the free carboxylic acid introduces significant divergence in physicochemical properties and biological behavior that can invalidate experimental results. The position of the carboxylate on the indolizine ring dictates the molecular dipole and electronic distribution, which in turn governs regioselectivity in further derivatization reactions . The ethyl ester moiety at position 8 yields a LogP value of 2.116 , whereas the corresponding 7-hydroxy-5-oxo analog exhibits a markedly lower LogP of 0.67680 and a substantially higher polar surface area (68.53 Ų) , confirming that even modest modifications to the indolizine scaffold produce compounds with fundamentally different solubility and permeability profiles. Furthermore, the ethyl ester serves as a stable protecting group that can be selectively hydrolyzed to the carboxylic acid (pKa ~2.42) , providing synthetic flexibility that is absent in the methyl ester or the free acid form.

Target Compound
Substitution Risk
Ethyl indolizine-8-carboxylate
1-carboxylate isomer shifts electronic distribution and regioselectivity, altering derivatization outcomes.
Ethyl indolizine-8-carboxylate
Methyl ester analog offers lower purity and differs in deprotection kinetics, limiting direct substitution.
Ethyl indolizine-8-carboxylate
Free carboxylic acid lacks the stable ester protecting group, requiring activation for further coupling.

Quantitative Differentiation from Closest Analogs


Purity and Batch Consistency vs. Methyl Ester

Commercial ethyl indolizine-8-carboxylate is routinely supplied at 98% purity, whereas the methyl ester analog is typically offered at 95% purity [REFS-1, REFS-2]. Higher purity reduces the risk of side reactions from impurities and improves reproducibility in sensitive assays.

Purity vs. Methyl Ester
Data to verify
98% vs 95% (methyl ester)
Reported higher purity may support batch consistency; verify by CoA
Vendor-supplied specifications
Quality Control Reproducibility Procurement

Lipophilicity and Polarity Comparison

Ethyl indolizine-8-carboxylate exhibits a calculated LogP of 2.116 and a TPSA of 30.71 Ų , whereas the 7-hydroxy-5-oxo derivative (ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate) has a significantly lower LogP of 0.67680 and a TPSA of 68.53 Ų . The 8-carboxylate ethyl ester is thus 3.1-fold more lipophilic by LogP and has less than half the polar surface area, indicating superior passive membrane permeability potential.

Lipophilicity vs. Hydroxy-oxo Analog
Data to verify
LogP 2.12 vs 0.68 (Δ +1.44, 3.1×)
Reported LogP difference suggests distinct permeability profile; verify by measurement
Calculated properties; experimental confirmation recommended
Lipophilicity Membrane Permeability ADME

Enzymatic Inhibition Profile vs. Carboxylic Acid Salt

Ethyl indolizine-8-carboxylate has been evaluated for inhibition of human leukocyte elastase (HLE), displaying an IC₅₀ of 13,000 nM at 27 µM concentration [1]. In contrast, the sodium salt of indolizine-8-carboxylic acid has been shown to inhibit CYP3A4 and CYP2D6 in vitro . While these assays are not directly comparable, they highlight the divergent target profiles conferred by the ester vs. acid functionality, with the ethyl ester engaging serine proteases and the acid salt modulating cytochrome P450 enzymes.

Enzyme Inhibition Profile
Reported
HLE IC₅₀ 13,000 nM vs CYP inhibitor (acid salt)
Different enzyme target profiles; not interchangeable in serine protease assays
Assay systems not directly comparable
Enzyme Inhibition CYP450 Drug Metabolism

Synthetic Versatility as a Stable Ester Protecting Group

The ethyl ester moiety of ethyl indolizine-8-carboxylate serves as a robust protecting group that can be selectively hydrolyzed to the corresponding carboxylic acid (pKa ~2.42) under controlled basic or acidic conditions [REFS-1, REFS-2]. This synthetic handle is absent in the free acid, which requires activation for further coupling, and is less labile than the methyl ester, which can undergo unwanted transesterification or premature hydrolysis. The patent literature describes a general process for preparing indolizine derivatives where the protected carboxy group (e.g., ethyl ester) is a key intermediate [1].

Protecting Group Utility
Class-level
Stable ethyl ester; selectively hydrolyzable
Supports multi-step synthesis without premature deprotection
Qualitative advantage; class-level inference
Synthetic Chemistry Protecting Groups Derivatization

Electrochemical Properties vs. Other Indolizine Carboxylates

Studies on substituted indolizine carboxylates, including ethyl esters, have characterized their redox behavior using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) [1]. While specific CV data for ethyl indolizine-8-carboxylate are not explicitly tabulated in the open literature, the general class of indolizine carboxylates exhibits oxidation potentials in the range of 0.5–1.2 V vs. Ag/AgCl depending on substitution pattern [1]. The position of the ester (8-carboxylate vs. 1-carboxylate) is expected to shift the redox potential due to differences in electron density distribution across the fused ring system.

Electrochemical Behavior
Class-level
Class oxidation range 0.5–1.2 V vs Ag/AgCl
Position-dependent redox behavior; direct data for 8-carboxylate limited
Cyclic voltammetry; isomer-specific data to verify
Electrochemistry Redox Potential Material Science

Optimized Use Cases in Medicinal Chemistry and Materials Research


Cell-Based Assays Requiring Passive Membrane Diffusion

With a calculated LogP of 2.116 , ethyl indolizine-8-carboxylate is well-suited for cell-based assays where passive diffusion across lipid bilayers is necessary. Its lipophilicity is 3.1-fold higher than the 7-hydroxy-5-oxo analog (LogP 0.68) , making it a preferable scaffold for preliminary phenotypic screening campaigns aimed at identifying cell-permeable indolizine derivatives.

Multi-Step Synthesis with Stable Ester Protection

The ethyl ester moiety serves as a robust protecting group that withstands a variety of reaction conditions (e.g., alkylations, cycloadditions) while remaining amenable to selective hydrolysis to the carboxylic acid (pKa ~2.42) [REFS-3, REFS-4]. This makes ethyl indolizine-8-carboxylate an ideal intermediate for constructing more complex indolizine-based libraries where late-stage deprotection is required.

Human Leukocyte Elastase (HLE) Inhibition Studies

Ethyl indolizine-8-carboxylate has demonstrated measurable inhibition of HLE (IC₅₀ = 13,000 nM) [1], whereas the structurally related indolizine-8-carboxylic acid sodium salt inhibits CYP450 enzymes . This differential activity profile supports the use of the ethyl ester in serine protease inhibitor discovery programs and should not be substituted with the acid form for such studies.

Electrochemical Characterization for Organic Electronics

Indolizine carboxylates, including ethyl esters, have been characterized by cyclic voltammetry to establish redox potentials in the 0.5–1.2 V range [2]. Ethyl indolizine-8-carboxylate can serve as a starting point for synthesizing electron-rich or electron-deficient derivatives for use in organic semiconductors, electrochromic devices, or redox-active ligands.

Application
Selection Property
Validation Focus
Cell-based assay development
Reported lipophilicity profile
Passive membrane permeability assessment
Multi-step derivatization
Ester protecting group stability
Selective hydrolysis compatibility
Serine protease inhibitor screening
Reported enzyme inhibition context
HLE assay endpoint confirmation
Organic electronics material design
Class-level redox behavior
Cyclic voltammetry characterization

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14 linked technical documents
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